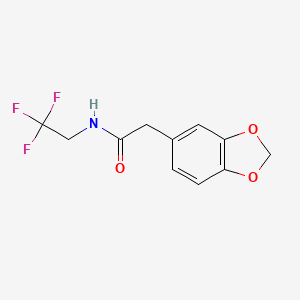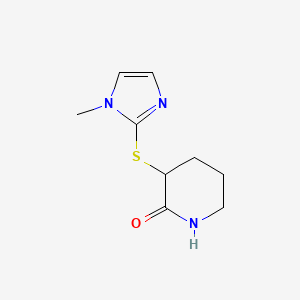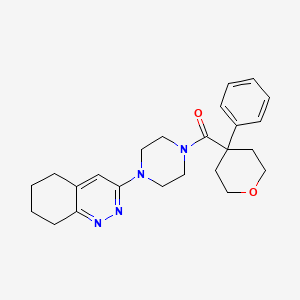
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple cyclic and heterocyclic groups. The phenyltetrahydropyran group would contribute a six-membered ring with one oxygen atom, the tetrahydrocinnolin group would contribute a bicyclic structure with one nitrogen atom, and the piperazine group would contribute a six-membered ring with two nitrogen atoms .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyran and piperazine exhibit significant antibacterial and antifungal activities . These properties make it a candidate for developing new antibiotics, especially against resistant strains of bacteria and fungi.
Anticancer Research
The structure of this compound includes motifs that are often found in molecules with anticancer properties. Studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers . This makes it a promising candidate for further investigation in cancer therapy.
Neuroprotective Agents
Compounds containing the cinnoline and piperazine moieties have been explored for their neuroprotective effects. They have potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The neuroprotective properties are attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Anti-inflammatory Agents
The compound’s structure suggests it could be effective as an anti-inflammatory agent. Similar molecules have been studied for their ability to reduce inflammation by inhibiting key enzymes and signaling pathways involved in the inflammatory response . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.
Cardiovascular Research
Pyran derivatives have been investigated for their cardiovascular benefits. They can act as calcium channel blockers, which are used to treat hypertension and other cardiovascular conditions . The presence of the piperazine ring also suggests potential for vasodilation and improved blood flow.
Antiviral Agents
Research into pyran and piperazine derivatives has shown promise in antiviral applications. These compounds can inhibit the replication of viruses by interfering with viral enzymes and proteins . This makes them potential candidates for developing treatments for viral infections such as influenza and HIV.
Antioxidant Properties
The compound may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative damage. Antioxidants are important in preventing chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . The structural features of this compound suggest it could scavenge free radicals effectively.
Drug Delivery Systems
The unique structure of this compound makes it a potential candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents . This application is particularly important for improving the efficacy of drugs with poor pharmacokinetic profiles.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(24(10-16-30-17-11-24)20-7-2-1-3-8-20)28-14-12-27(13-15-28)22-18-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,18H,4-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDPJQMEESAXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2666269.png)
![3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid](/img/structure/B2666270.png)
![(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene](/img/structure/B2666272.png)
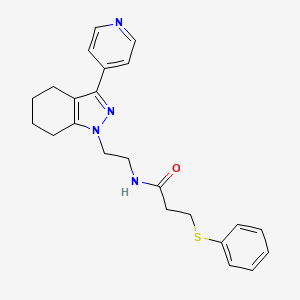

![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)
![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)
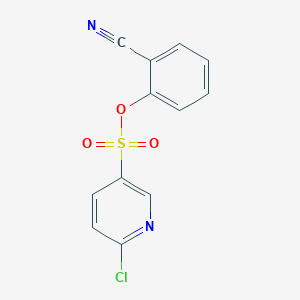
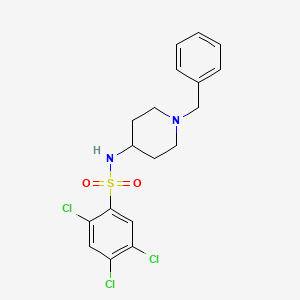
![5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide](/img/structure/B2666283.png)
